molecular formula C20H15N5O2 B11320063 N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11320063
M. Wt: 357.4 g/mol
InChI Key: JSIBJHPLRSDCAV-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a phenoxyphenyl group, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of 4-bromophenol with phenol in the presence of a base such as potassium carbonate to form 4-phenoxyphenyl bromide.

    Formation of the Tetrazole Ring: The 4-phenoxyphenyl bromide is then reacted with sodium azide in the presence of a copper catalyst to form the tetrazole ring.

    Formation of the Benzamide: Finally, the tetrazole intermediate is reacted with 3-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tetrazole ring or phenoxyphenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenoxyphenyl or tetrazole moieties.

    Reduction: Reduced derivatives of the benzamide or tetrazole moieties.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring and phenoxyphenyl group may play a role in binding to these targets, leading to modulation of biological pathways. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

    N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.

    N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)butyramide: Similar structure but with a butyramide group instead of a benzamide group.

Uniqueness: N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the benzamide group, which may confer specific properties such as increased binding affinity, stability, or bioactivity compared to its analogs. The combination of the phenoxyphenyl group and tetrazole ring also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H15N5O2/c26-20(15-5-4-6-17(13-15)25-14-21-23-24-25)22-16-9-11-19(12-10-16)27-18-7-2-1-3-8-18/h1-14H,(H,22,26)

InChI Key

JSIBJHPLRSDCAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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